N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
Overview
Description
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been found to modulate the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the replication of various viruses. It has also been shown to modulate the levels of neurotransmitters in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has several advantages for lab experiments. It is stable under various conditions and has a high purity. It is also relatively easy to synthesize and has been used in various assays for the detection of biomolecules. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Additionally, this compound could be further studied for its anti-inflammatory and anti-cancer properties. Another potential direction is the development of more efficient synthesis methods for this compound. Finally, this compound could be further investigated for its potential use as a fluorescent probe for the detection of various biomolecules.
Scientific Research Applications
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been used as a fluorescent probe for the detection of various biomolecules.
properties
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-14(24)21-12-6-11-19-22-17-9-4-5-10-18(17)23(19)13-15-7-2-3-8-16(15)20/h2-5,7-10H,6,11-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSOZZHZBQGJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320770 | |
Record name | N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850923-93-2 | |
Record name | N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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